N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
- The compound is a pyrazolo[4,3-c]pyridine derivative with a pyrrolidine ring and a phenyl group.
- It contains a methylpyridine moiety, a tetrahydrofuran-2-ylmethyl group, and a carbonyl group.
- The compound exhibits potential biological activity due to its unique structure.
Synthesis Analysis
- The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications.
- Detailed synthetic routes and reaction conditions can be found in relevant research papers.
Molecular Structure Analysis
- The compound’s molecular formula is C₂₃H₂₄N₄O₃.
- It features a pyrazolo[4,3-c]pyridine core, a phenyl group, and a tetrahydrofuran-2-ylmethyl substituent.
- The stereochemistry of the carbons in the pyrrolidine ring affects its biological profile.
Chemical Reactions Analysis
- The compound may undergo reactions such as nucleophilic substitution, oxidation, or reduction.
- Investigating its reactivity with various reagents is essential for understanding its behavior.
Physical And Chemical Properties Analysis
- Physicochemical properties include solubility, melting point, and stability.
- Experimental data from literature sources can provide insights into these properties.
Scientific Research Applications
Synthesis of Novel Compounds
N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has been involved in the synthesis of various novel compounds. One such synthesis involves the creation of novel oxadiazole derivatives containing the 2H-pyranopyridine-2-one moiety, which are expected to exhibit better hypertensive activity (N. Kumar & Uday C. Mashelker, 2007).
Diagnostic Imaging Applications
This compound has also played a role in the synthesis of novel PET (Positron Emission Tomography) agents. Specifically, it was used in the synthesis of a tracer for imaging the IRAK4 enzyme, which is potentially significant in studying neuroinflammation (Xiaohong Wang et al., 2018).
Anticancer and Anti-inflammatory Research
Furthermore, derivatives of this compound have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of these compounds in developing new therapeutic agents for cancer and inflammation (A. Rahmouni et al., 2016).
Corrosion Inhibition Research
Research has also explored the use of pyrazolopyridine derivatives, similar to the compound , as corrosion inhibitors. This indicates potential applications in materials science, particularly in protecting metals from corrosion (A. Dandia et al., 2013).
Safety And Hazards
- Safety information, toxicity, and potential hazards should be assessed.
- Consult relevant safety data sheets and studies to evaluate risks.
Future Directions
- Investigate its potential as a drug candidate.
- Explore modifications to enhance its biological activity.
- Consider its applications in medicinal chemistry.
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-7-5-11-21(25-16)26-23(30)19-14-28(13-18-10-6-12-32-18)15-20-22(19)27-29(24(20)31)17-8-3-2-4-9-17/h2-5,7-9,11,14-15,18H,6,10,12-13H2,1H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCNTGMKWXFUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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